molecular formula C9H12O3 B3157701 3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one CAS No. 851515-24-7

3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one

Cat. No.: B3157701
CAS No.: 851515-24-7
M. Wt: 168.19 g/mol
InChI Key: UZPHXWUPMHBJCF-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one is a bicyclic furanone derivative featuring a seven-membered cycloheptane ring fused to a furanone moiety.

Properties

IUPAC Name

1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[c]furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPHXWUPMHBJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone and furan derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

One of the prominent areas of research involving this compound is in medicinal chemistry. Studies have indicated that derivatives of cycloheptafuranones exhibit significant biological activities, including:

  • Antimicrobial Activity : Research has shown that compounds with similar structures possess antibacterial properties against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Anti-inflammatory Properties : Some derivatives have been investigated for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Case Study : A study published in a peer-reviewed journal demonstrated that modifications to the cycloheptafuranone structure enhanced its anti-inflammatory effects in vitro. The results indicated a reduction in pro-inflammatory cytokine production, suggesting therapeutic potential in conditions such as rheumatoid arthritis.

Materials Science

In materials science, 3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one can be utilized as a precursor for synthesizing novel polymers and composites. Its unique ring structure allows for:

  • Synthesis of Biodegradable Polymers : The compound can be polymerized to create biodegradable materials that are environmentally friendly alternatives to conventional plastics.
  • Functional Coatings : Its derivatives can be used to develop coatings with specific properties such as hydrophobicity or UV resistance.

Data Table: Properties of Polymers Derived from Cycloheptafuranones

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Water Absorption Rate10%
BiodegradabilityYes

Agricultural Chemistry

The compound also shows promise in agricultural applications. Research suggests that derivatives may act as:

  • Pesticides : Certain analogs have demonstrated insecticidal activity against common agricultural pests.
  • Growth Regulators : Compounds based on this structure have been explored as plant growth regulators to enhance crop yields.

Case Study : An investigation into the insecticidal properties of cycloheptafuranone derivatives revealed effective control over aphid populations in controlled environments. The study highlighted the potential for these compounds to serve as eco-friendly pest management solutions.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and bioactivities:

Compound Name Molecular Formula Molecular Weight Key Features Bioactivity/Applications References
3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one (Target Compound) Not explicitly given Estimated >140 Cyclohepta ring (7-membered), hydroxyl group at C3 Unknown; inferred potential for CNS or anti-inflammatory activity based on analogs N/A
Hexahydro-1H-cyclopenta[c]furan-1-one (CAS 5733-03-9) C₇H₁₀O₂ 126.15 Cyclopenta ring (5-membered), no hydroxyl group Used in "healing drugs" (exact mechanism unspecified)
Tetrahydro-4,6-bis(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-one C₂₀H₂₀O₈ 388.37 Lignan with two aromatic substituents, tetrahydrofurofuranone core Anti-inflammatory and neuroprotective effects in LPS RAW 264.7 and HT22 cells
BAY 36-7620 C₁₉H₂₀O₂ 280.36 Cyclopenta[c]furan-1-one with naphtalen-2-ylmethyl and methylidene substituents Metabotropic glutamate receptor (mGluR1) antagonist; potential for CNS disorder treatment
6-Methoxy-6-propyl-tetrahydro-furo[3,4-c]furan-1-one C₁₁H₁₆O₄ 212.24 Methoxy and propyl substituents on tetrahydrofurofuranone Bioactivity unspecified; structural complexity suggests possible pharmaceutical relevance
Zhepeiresinol (CAS 151636-98-5) C₁₅H₁₈O₆ 294.30 Tetrahydrofurofuranone with dimethoxyphenyl substituent Natural product with potential antioxidant or anti-inflammatory properties

Key Structural and Functional Differences

  • Ring Size and Saturation: The target compound’s cyclohepta ring (7-membered) contrasts with smaller cyclopenta (5-membered) or tetrahydrofuran cores in analogs like BAY 36-7620 or hexahydro-1H-cyclopenta[c]furan-1-one . Saturation levels influence reactivity: Hexahydro systems (e.g., ’s substrates) show distinct photochemical behavior compared to tetrahydro derivatives, with hexahydro compounds favoring photoreduction over rearrangement .
  • Substituent Effects: The hydroxyl group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs like CAS 5733-03-9 . This could improve solubility but reduce membrane permeability. Aromatic substituents (e.g., in lignans or BAY 36-7620 ) confer specific bioactivities, such as anti-inflammatory or receptor antagonism, which the target compound may lack unless similar groups are present.
  • Bioactivity Trends: Lignan derivatives with aromatic groups (e.g., tetrahydro-4,6-bis(4-hydroxy-3-methoxyphenyl)-furofuranone) exhibit neuroprotective effects, likely due to antioxidant properties . BAY 36-7620’s naphtalen-2-ylmethyl group enables potent mGluR1 inhibition, highlighting the role of lipophilic substituents in CNS-targeted drugs .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility :

    • Smaller analogs like hexahydro-1H-cyclopenta[c]furan-1-one (MW 126.15) may have better bioavailability than the target compound (estimated MW >140).
    • Hydroxyl groups improve water solubility but may necessitate prodrug strategies for CNS penetration.
  • Stability :

    • Hexahydro systems (e.g., ) resist di-π-methane rearrangement under UV light, favoring photoreduction instead . The target compound’s larger ring may further alter photostability.

Biological Activity

3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one is a cyclic compound with potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis

The compound can be synthesized through various methods, including one-pot synthesis techniques that yield derivatives with enhanced biological properties. For instance, the synthesis of arylmethylene derivatives has been explored to improve the compound's efficacy in biological applications .

Antimicrobial Activity

Recent studies have shown that derivatives of cycloheptafuran compounds exhibit significant antimicrobial activity. For example, a series of flavonoid derivatives synthesized based on related structures demonstrated antifungal properties against Aspergillus flavus, Acremonium strictum, and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicroorganismConcentration (mg/ml)Activity Level
Flavonoid A2Aspergillus flavus0.5High
Flavonoid A5Acremonium strictum0.25Moderate
Flavonoid A7Penicillium expansum0.5High

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Studies on related compounds indicate that modifications at specific positions can enhance anti-inflammatory effects. The presence of hydroxyl groups has been linked to increased activity in reducing inflammation markers in vitro.

Anticancer Activity

Explorations into the anticancer potential of cycloheptafuran derivatives have yielded promising results. Some studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For instance, azulene derivatives derived from similar structures have shown significant antitumor activity against melanoma and leukemia cells .

Table 2: Anticancer Activity of Cycloheptafuran Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
Azulene Derivative AMelanoma12Apoptosis
Azulene Derivative BLeukemia15Cell Cycle Arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence and position of functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) significantly affect its interaction with biological targets. For instance, modifications at the C-ring have been shown to enhance antimicrobial and anticancer activities due to improved binding affinities to target enzymes or receptors .

Case Studies

Several case studies highlight the compound's potential:

  • Antifungal Efficacy : A study demonstrated that a synthesized derivative exhibited high antifungal activity against multiple strains of fungi, suggesting its utility in agricultural applications .
  • Cancer Treatment : In vitro studies revealed that cycloheptafuran derivatives could induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that warrants further investigation for therapeutic applications .

Q & A

Basic Research Questions

Molecular Characterization and Structural Elucidation Q: What methodologies are recommended for determining the molecular structure and stereochemistry of 3,4,5,6,7,8-hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one? A: A combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential. For NMR, analyze 1H^1H- and 13C^{13}C-NMR spectra to assign proton environments and carbon frameworks, focusing on hydroxy group coupling patterns (e.g., δ 3.5–4.5 ppm for equatorial hydroxyls in bicyclic systems) . HRMS with electrospray ionization (ESI) can confirm the molecular formula (e.g., C11_{11}H16_{16}O3_3) with an exact mass error < 2 ppm . X-ray diffraction using SHELXL resolves absolute configuration, particularly for strained cycloheptane rings.

Synthetic Routes and Purification Challenges Q: What synthetic strategies are effective for producing high-purity this compound? A: Key steps include:

  • Ring-closing metathesis or Mitsunobu reactions to form the fused furanone-cycloheptane system .
  • Chiral resolution via preparative HPLC with cellulose-based columns to isolate enantiomers .
  • Purification using silica gel chromatography (hexane:ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >98% purity .

Spectral Interpretation and Analytical Validation Q: How should researchers interpret conflicting spectral data (e.g., IR vs. NMR) for this compound? A: Cross-validate using:

  • Infrared (IR) spectroscopy : Confirm hydroxy (3200–3600 cm1^{-1}) and carbonyl (1720–1750 cm1^{-1}) stretches .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cycloheptane CH2_2 groups at δ 1.2–2.1 ppm) .
  • Density functional theory (DFT) : Compare computed vs. experimental 13C^{13}C-NMR shifts to identify misassignments .

Safety and Handling Protocols Q: What are the critical safety considerations when handling this compound in the lab? A: Follow GHS hazard classifications:

  • Acute toxicity (Category 4) : Use fume hoods and NIOSH-approved respirators during synthesis .
  • Skin/eye irritation : Wear nitrile gloves and safety goggles; rinse exposed areas with water for 15+ minutes .
  • Storage : Keep in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Stereochemical Challenges in Synthesis Q: How can researchers address stereochemical inconsistencies in asymmetric synthesis routes? A: Employ:

  • Chiral derivatization : Use Mosher’s acid to confirm absolute configuration via 1H^1H-NMR .
  • Single-crystal X-ray diffraction : Resolve ambiguities in diastereomer ratios observed in HPLC .
  • Computational modeling : Compare DFT-predicted vs. experimental optical rotations (e.g., [α]D_{D} values) .

Resolving Data Contradictions in Computational vs. Experimental Studies Q: What strategies mitigate discrepancies between computational predictions (e.g., DFT) and experimental results? A:

  • Benchmark computational methods : Use B3LYP/6-311+G(d,p) for geometry optimization and NMR shift calculations .
  • Solvent effects : Incorporate polarizable continuum models (PCM) for NMR simulations in DMSO or CDCl3_3 .
  • Error analysis : Quantify RMSD between computed and experimental data; recalibrate force fields if deviations exceed 5% .

Bioactivity Profiling and Mechanism of Action Q: How can researchers design experiments to evaluate the neuroprotective potential of this compound? A: Use:

  • In vitro assays : Test inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC50_{50} determination) .
  • HT22 cell models : Assess glutamate-induced oxidative stress mitigation via MTT assays .
  • Molecular docking : Screen against COX-2 or NF-κB targets using AutoDock Vina .

Stability and Degradation Kinetics Q: What methodologies quantify the compound’s stability under varying pH and temperature conditions? A:

  • Accelerated stability studies : Use HPLC to monitor degradation at 40°C/75% RH over 30 days .
  • Forced degradation : Expose to UV light (254 nm) and acidic/alkaline buffers to identify breakdown products .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Crystallographic Refinement Challenges Q: How can researchers optimize SHELXL parameters for refining low-resolution crystal data? A:

  • Twinned data : Use TWINABS for integration and HKLF5 format for refinement .
  • Disorder modeling : Apply PART instructions for flexible cycloheptane rings .
  • Validation : Check Rint_{\text{int}} (< 0.05) and Flack parameter (|x| < 0.1) for chiral centers .

Computational Modeling of Reactivity Q: What advanced computational methods predict regioselectivity in derivatization reactions? A:

  • Frontier molecular orbital (FMO) analysis : Calculate Fukui indices to identify nucleophilic sites (e.g., C3 hydroxy group) .
  • Molecular dynamics (MD) : Simulate solvent effects on transition states in Diels-Alder reactions .
  • Machine learning : Train models on PubChem data to predict reaction yields .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one
Reactant of Route 2
3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one

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